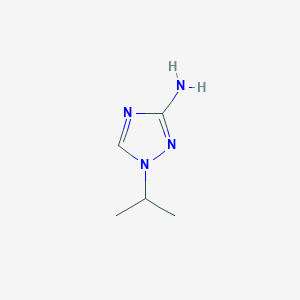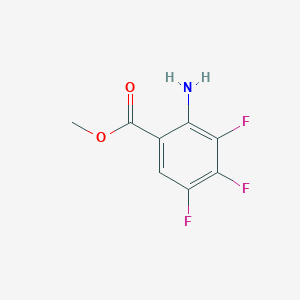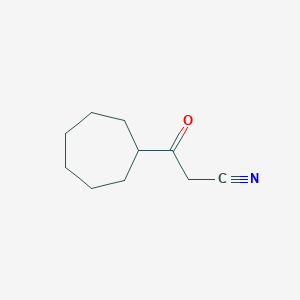
CID 16162221
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound with the identifier CID 16162221 is known as Cetylpyridinium Chloride. It is a quaternary ammonium compound commonly used for its antiseptic properties. Cetylpyridinium Chloride is often found in mouthwashes, throat lozenges, and nasal sprays due to its ability to kill bacteria and other microorganisms.
準備方法
Synthetic Routes and Reaction Conditions
Cetylpyridinium Chloride is typically synthesized through the reaction of cetyl chloride with pyridine. The reaction is carried out in an organic solvent such as toluene or chloroform, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, Cetylpyridinium Chloride is produced by reacting cetyl alcohol with pyridine in the presence of a strong acid catalyst. The reaction mixture is then neutralized, and the product is extracted and purified through distillation and crystallization.
化学反応の分析
Types of Reactions
Cetylpyridinium Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cetylpyridinium oxide.
Reduction: It can be reduced to form cetylpyridinium hydride.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or silver nitrate can facilitate substitution reactions.
Major Products
Oxidation: Cetylpyridinium oxide.
Reduction: Cetylpyridinium hydride.
Substitution: Various cetylpyridinium salts depending on the substituting anion.
科学的研究の応用
Cetylpyridinium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture to prevent bacterial contamination.
Medicine: Incorporated in oral hygiene products for its antimicrobial properties.
Industry: Utilized in the formulation of disinfectants and antiseptics.
作用機序
Cetylpyridinium Chloride exerts its effects by disrupting the cell membranes of bacteria and other microorganisms. It binds to the negatively charged surfaces of microbial cells, causing leakage of cellular contents and ultimately cell death. The compound targets the lipid bilayer of cell membranes, leading to increased permeability and loss of membrane integrity.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antiseptic properties.
Chlorhexidine: A bisbiguanide antiseptic used in mouthwashes and disinfectants.
Hexetidine: An antimicrobial agent used in oral hygiene products.
Uniqueness
Cetylpyridinium Chloride is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it highly effective in disrupting microbial cell membranes. Its long alkyl chain enhances its ability to interact with lipid bilayers, providing superior antimicrobial activity compared to some other quaternary ammonium compounds.
特性
CAS番号 |
1184-49-2 |
|---|---|
分子式 |
C72H62Si6 |
分子量 |
1095.8 g/mol |
IUPAC名 |
diphenylsilyl-[[[diphenylsilyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C72H62Si6/c1-13-37-61(38-14-1)73(62-39-15-2-16-40-62)75(65-45-21-5-22-46-65,66-47-23-6-24-48-66)77(69-53-29-9-30-54-69,70-55-31-10-32-56-70)78(71-57-33-11-34-58-71,72-59-35-12-36-60-72)76(67-49-25-7-26-50-67,68-51-27-8-28-52-68)74(63-41-17-3-18-42-63)64-43-19-4-20-44-64/h1-60,73-74H |
InChIキー |
WWNDLEBBPVOXNN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[Si](C1=CC=CC=C1)C1=CC=CC=C1 |
正規SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[SiH](C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine](/img/structure/B3217619.png)


![[5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3217648.png)







amine](/img/structure/B3217726.png)
![Methyl 2-oxo-2H-pyriMido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3217729.png)

